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Compound of Interest

Compound Name: Pedunculagin

Cat. No.: B3056322

Welcome to the technical support center for researchers, scientists, and drug development
professionals working with the ellagitannin pedunculagin. This guide is designed to provide in-
depth, practical solutions and theoretical explanations for the common challenges encountered
when aiming to improve the bioavailability of this promising, yet complex, polyphenol.

Introduction: The Pedunculagin Bioavailability
Challenge

Pedunculagin, a large hydrolyzable tannin found in various botanicals like pomegranates and
raspberries, has demonstrated significant potential in preclinical studies, exhibiting antioxidant,
anti-inflammatory, and anti-cancer properties.[1][2] However, translating these in vitro findings
into in vivo efficacy is hampered by its inherently low bioavailability.[3] The primary hurdles
include its large molecular size (784.5 g/mol ), susceptibility to hydrolysis in the gut, and its
primary route of metabolism via the gut microbiota into ellagic acid and subsequently, urolithins.
[3][4][5] It is these microbial metabolites, particularly urolithins, that are largely responsible for
the systemic biological effects observed after oral consumption of pedunculagin-rich sources.

[2][3]

This guide provides a structured, question-and-answer-based approach to troubleshoot
common experimental issues and to strategically design studies aimed at enhancing
pedunculagin's bioavailability.
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Frequently Asked Questions (FAQs) &

Troubleshooting Guides

Section 1: Foundational Concepts & Initial Experimental
Design

FAQ 1.1: Why is the bioavailability of pure pedunculagin so low
when administered orally?

The low oral bioavailability of pedunculagin is a multifactorial issue stemming from its
physicochemical and metabolic characteristics:

o Gastrointestinal Hydrolysis: Pedunculagin is susceptible to hydrolysis in the acidic
environment of the stomach and by enzymes in the small intestine, breaking down into
ellagic acid.[3]

e Poor Absorption of the Intact Molecule: Due to its large size and polar nature, intact
pedunculagin is not significantly absorbed in the upper gastrointestinal tract.[3]

o Gut Microbiota-Dependent Metabolism: The majority of ingested pedunculagin reaches the
colon, where it is metabolized by the gut microbiota. This process first yields ellagic acid,
which is then further converted into a series of smaller, more readily absorbable compounds
known as urolithins (e.g., Urolithin A, B, C, D).[3][5][6]

« Inter-individual Variability: The composition of an individual's gut microbiota significantly
impacts the efficiency and type of urolithins produced, leading to different "metabotypes" and
variable therapeutic outcomes.[6]

Troubleshooting 1.2: My in vivo study with pedunculagin shows no
systemic exposure to the parent compound. Is my experiment
flawed?

This is an expected outcome and does not necessarily indicate an experimental flaw. It is well-
documented that intact ellagitannins like pedunculagin are generally not detected in systemic
circulation after oral ingestion.[3]

Validation Steps:
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» Shift Analytical Focus: Instead of quantifying pedunculagin in plasma or urine, your
analytical methods (typically HPLC-MS/MS) should be optimized to detect its key
metabolites: ellagic acid and, more importantly, various urolithins (A, B, C, and their
conjugates).[7][8]

e Fecal and Urine Analysis: Analyze fecal and urine samples to confirm the presence and
profile of these metabolites. The absence of urolithins in the urine of individuals with
ileostomies has provided strong evidence for the colon's critical role in their formation.[3]

o Time Course Analysis: In animal studies, conduct a time-course pharmacokinetic study. Peak
concentrations of urolithins in plasma can be delayed, appearing several hours to a day after
administration, reflecting the time required for transit to the colon and microbial metabolism.

[3]

Section 2: Formulation Strategies to Enhance

Bioavailability

FAQ 2.1: What are the most promising formulation strategies to
improve the delivery and absorption of pedunculagin-derived
metabolites?

Given that the goal is to enhance the formation and absorption of bioactive metabolites,
formulation strategies should focus on protecting pedunculagin during transit to the colon
and/or improving the solubility and absorption of its metabolites. Key approaches include:

e Microencapsulation: This technique entraps pedunculagin within a protective matrix (e.g.,
alginate, chitosan), shielding it from premature degradation in the upper Gl tract and allowing
for targeted release in the colon.[9]

o Nanoparticle-Based Systems: Formulations like solid lipid nanoparticles (SLNs) or polymeric
nanoparticles (e.g., PLGA) can encapsulate pedunculagin, enhancing its stability and
potentially its uptake by intestinal cells.[9][10]

o Phytosome/Phospholipid Complexes: Complexing pedunculagin or its extracts with
phospholipids, such as phosphatidylcholine, can improve its lipophilicity, thereby enhancing
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its ability to traverse cell membranes.[11] This strategy has shown success with other
polyphenols like curcumin.[11]

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils,
surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in
agueous media, such as the gastrointestinal fluids. This can enhance the solubility and
absorption of lipophilic compounds.

Troubleshooting 2.2: | developed a nanoparticle formulation, but the
in vivo bioavailability of urolithins did not significantly increase. What
could be the issue?

Several factors could be at play even with a well-characterized formulation:

Premature Release: The nanoparticles might be releasing the pedunculagin too early in the
Gl tract (stomach or small intestine) before it can reach the colonic microbiota for
metabolism.

o Solution: Design pH-sensitive or enzyme-sensitive nanopatrticles that specifically target the
colon for payload release.

Microbiota Inhibition: The materials used in your nanoparticle formulation (polymers,
surfactants) could be inadvertently inhibiting the growth or enzymatic activity of the specific
gut bacteria responsible for urolithin production.

o Solution: Conduct in vitro fermentation studies using fecal slurries to assess the impact of
your formulation components on the gut microbiota and their ability to metabolize
pedunculagin.

Saturation of Absorption: It's possible that the absorption mechanisms for urolithins become
saturated at higher concentrations.[12]

o Solution: Perform a dose-response study to determine if there is a saturation point for
absorption with your formulation.

Section 3: Experimental Protocols & Workflows
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Protocol 3.1: In Vitro Digestion Model for Assessing Pedunculagin
Stability and Bioaccessibility

This protocol simulates the physiological conditions of the upper gastrointestinal tract to
determine the fraction of pedunculagin that remains stable and is available for colonic
metabolism.[13][14][15]

Materials:

Pepsin (from porcine gastric mucosa)

Pancreatin (from porcine pancreas)

Bile salts

HCI and NaHCO:s for pH adjustment

Dialysis tubing (1 kDa MWCO)

Procedure:

e Oral Phase (Optional but Recommended):

o Incubate the pedunculagin sample with a-amylase solution at pH 6.9 for 5-10 minutes.

e Gastric Phase:

[¢]

Disperse the sample in simulated gastric fluid.

[¢]

Adjust pH to 2.0 with HCI.

o

Add pepsin solution.

o

Incubate at 37°C for 2 hours with gentle agitation.

[¢]

Collect an aliquot for analysis (post-gastric fraction).

¢ Intestinal Phase:
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[e]

Transfer the gastric digest to a dialysis bag.
o Neutralize the gastric digest to pH 7.0 with NaHCOs.
o Add a solution of pancreatin and bile salts.

o Place the dialysis bag in a beaker with simulated intestinal fluid and incubate at 37°C for
2-4 hours.

o The fraction inside the dialysis bag represents the "colon-available" or non-bioaccessible
fraction. The fluid outside the bag represents the potentially "serum-available" or
bioaccessible fraction.[14]

e Analysis:

o Quantify pedunculagin and ellagic acid in the aliquots from each phase using HPLC-
MS/MS.[16][17]

Diagram: Experimental Workflow for Bioavailability Assessment

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.ishs.org/ishs-article/744_13
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.researchgate.net/publication/26256035_Development_of_Chromatographic_Methods_for_Determination_of_Agrimoniin_and_Related_Polyphenols_in_Pharmaceutical_Products
https://www.researchgate.net/publication/330928691_Quantification_of_punicalagins_in_commercial_preparations_and_pomegranate_cultivars_by_liquid_chromatography-mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

In Vitro Assessment In Vivo Assessment
. ) Animal Model Administration
Pedunculagin Formulation
(Oral Gavage)
Assess Stability iBioaccessibility l Assess Microbial Metabolism Bl%d Sampling over Time
In Vitro Digestion Model . . L
(Gastric & Intestinal Phases) In Vitro Fecal FermentatlorD Pharmacokinetic Study
lApply Digested Fraction: erminal Tissue Collection

Caco-2 Cell Permeability Assa)j Tissue Distribution

Analysis
y

LC-MS/MS Analysis of:
- Pedunculagin
- Ellagic Acid
- Urolithins (A, B, C, D)
- Conjugates

Click to download full resolution via product page

Caption: Workflow for assessing pedunculagin bioavailability.

Section 4: Advanced Topics & Considerations

FAQ 4.1: How can | account for the variability in gut microbiota in my
preclinical studies?

This is a critical consideration for robust and translatable results.

o Humanized Animal Models: Utilize gnotobiotic mice colonized with human fecal microbiota to
create a more clinically relevant model for studying pedunculagin metabolism.[18][19]
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» Antibiotic Treatment Groups: Include a control group of animals treated with a broad-

spectrum antibiotic cocktail. A significant reduction or absence of urolithins in this group

compared to the untreated group will confirm the essential role of the gut microbiota.

Co-administration with Probiotics: Investigate the co-administration of pedunculagin with

specific probiotic strains known to possess tannase activity (e.g., certain species of

Lactobacillus and Bifidobacterium).[20] This can potentially standardize and enhance the

conversion to ellagic acid, the precursor for urolithin synthesis.

Diagram: Metabolic Pathway of Pedunculagin
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Caption: Metabolic fate of orally ingested pedunculagin.

Quantimti\/p Data Summary Tahle

Parameter

Pedunculagin
(Parent Compound)

Ellagic Acid

Urolithins

Molar Mass

~784.5 g/mol [4]

~302.2 g/mol

~212 - 258 g/mol

Aqueous Solubility

Slightly soluble[21]

Poor (9.7 pg/mL)[12]

Variable, generally
higher than EA

Primary Site of Action

Gut Lumen (Topical
effect)

Gut Lumen, some

absorption

Systemic Circulation &

Tissues

Systemic

Bioavailability

Negligible[3]

Very Low[12]

Moderate, but

variable[3]

Key Metabolic Step

Hydrolysis to Ellagic
Acid[3]

Microbial conversion
to Urolithins[5]

Phase Il conjugation
(glucuronidation,

sulfation)

© 2025 BenchChem. All rights reserved.

8/12

Tech Support


https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06585
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body-img
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/21/11511
https://foodb.ca/compounds/FDB012753
https://www.mdpi.com/2076-3417/10/10/3353
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545929/
https://www.mdpi.com/2076-3417/10/10/3353
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11572103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References
 Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX - Slideshare.

What are the strategies to enhance the bioavailability of dietary polyphenols for gut
microbiota modulation? - Consensus.

Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary
(Poly)phenols in Humans - NIH.

A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - PMC - NIH.

A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - ResearchGate.

A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - MDPI.

Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid - MDPI.

Improving the oral bioavailability of beneficial polyphenols through designed synergies.
Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds.
Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies.
Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to
nanotechnological approaches.

In Vitro Models for Studying Secondary Plant Metabolite Digestion and Bioaccessibility -
Chalmers Publication Library.

ASSESSING BIOAVAILABILITY OF SOFT FRUIT POLYPHENOLS IN VITRO.
Contribution of the diverse experimental models to unravelling the biological scope of dietary
(poly)phenols - NIH.

Showing Compound Pedunculagin (FDB012753) - FooDB.

Pedunculagin | C34H24022 | CID 442688 - PubChem - NIH.

Ellagitannins (such as pedunculagin) are hydrolyzed by host enzymes in... | Download
Scientific Diagram - ResearchGate.

Unlocking the Therapeutic Potential of Ellagitannins: A Comprehensive Review of Key
Representatives - PMC.

Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid - OUCI.

A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - PubMed.

Pedunculagin - Wikipedia.

Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization,
and in vivo Evaluation - ResearchGate.

Assessment of In Vitro Bioaccessibility of Polyphenols from Annurca, Limoncella, Red
Delicious, and Golden Delicious Apples Using a Sequential Enzymatic Digestion Model -
MDPI.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Potential bioaccessibility and bioavailability of polyphenols and functional properties of tiger
nut beverage and its by-product during in vitro digestion - RSC Publishing.

» Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some
Benefits Related to Intestinal Health - MDPI.

» Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the
Underlying Mechanisms by MS-Based Proteomics | Journal of Agricultural and Food
Chemistry - ACS Publications.

o Development of Chromatographic Methods for Determination of Agrimoniin and Related
Polyphenols in Pharmaceutical Products - ResearchGate.

e The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by
Gnotobiotic Mice - Mount Sinai Scholars Portal.

» The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by
Gnotobiotic Mice - PMC - PubMed Central.

e Role of the gut microbiota in human nutrition and metabolism - PubMed.

e Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal
Cancer - MDPI.

» Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant
polyphenol from pomegranate juice - PubMed.

» Pedunculagin isolated from Plinia cauliflora seeds exhibits genotoxic, antigenotoxic and
cytotoxic effects in bacteria and human lymphocytes - Taylor & Francis.

e Mass Spectrometry-Based Applications in Tannin Analytics: From Qualitative and
Quantitative Analyses to Biological Activity - PubMed Central.

« Influence of Processing and Digestion on the Stability, Bioac-Cessibility and Bioactivity of
Food Polyphenols - MDPI.

» Quantification of punicalagins in commercial preparations and pomegranate cultivars, by
liquid chromatography—mass spectrometry | Request PDF - ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b3056322?utm_src=pdf-body
https://www.benchchem.com/product/b3056322?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/385271290_A_Comprehensive_Review_of_Pedunculagin_Sources_Chemistry_Biological_and_Pharmacological_Insights
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

2. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and
Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds
- PMC [pmc.ncbi.nim.nih.gov]

6. mdpi.com [mdpi.com]

7. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant
polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Mass Spectrometry-Based Applications in Tannin Analytics: From Qualitative and
Quantitative Analyses to Biological Activity - PMC [pmc.ncbi.nim.nih.gov]

9. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary
(Poly)phenols in Humans - PMC [pmc.ncbi.nim.nih.gov]

10. mdpi.com [mdpi.com]

11. Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX [slideshare.net]
12. mdpi.com [mdpi.com]

13. publications.lib.chalmers.se [publications.lib.chalmers.se]

14. ASSESSING BIOAVAILABILITY OF SOFT FRUIT POLYPHENOLS IN VITRO |
International Society for Horticultural Science [ishs.org]

15. Contribution of the diverse experimental models to unravelling the biological scope of
dietary (poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]
17. researchgate.net [researchgate.net]
18. scholars.mssm.edu [scholars.mssm.edu]

19. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by
Gnotobiotic Mice - PMC [pmc.ncbi.nim.nih.gov]

20. pubs.acs.org [pubs.acs.org]
21. Showing Compound Pedunculagin (FDB012753) - FooDB [foodb.ca]

To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability
of Pedunculagin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3056322#improving-bioavailability-of-pedunculagin]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39519063/
https://pubmed.ncbi.nlm.nih.gov/39519063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545929/
https://www.mdpi.com/1422-0067/25/21/11511
https://pmc.ncbi.nlm.nih.gov/articles/PMC11572103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11572103/
https://www.mdpi.com/2036-7481/16/6/113
https://pubmed.ncbi.nlm.nih.gov/12594538/
https://pubmed.ncbi.nlm.nih.gov/12594538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12706721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12706721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880379/
https://www.mdpi.com/2227-9059/11/7/2078
https://www.slideshare.net/slideshow/strategies-to-improve-the-poor-bioavailability-of-polyphenols/250872107
https://www.mdpi.com/2076-3417/10/10/3353
https://publications.lib.chalmers.se/records/fulltext/200688/local_200688.pdf
https://www.ishs.org/ishs-article/744_13
https://www.ishs.org/ishs-article/744_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321600/
https://www.researchgate.net/publication/26256035_Development_of_Chromatographic_Methods_for_Determination_of_Agrimoniin_and_Related_Polyphenols_in_Pharmaceutical_Products
https://www.researchgate.net/publication/330928691_Quantification_of_punicalagins_in_commercial_preparations_and_pomegranate_cultivars_by_liquid_chromatography-mass_spectrometry
https://scholars.mssm.edu/en/publications/the-role-of-the-gut-microbiota-in-the-metabolism-of-polyphenols-a-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021178/
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06585
https://foodb.ca/compounds/FDB012753
https://www.benchchem.com/product/b3056322#improving-bioavailability-of-pedunculagin
https://www.benchchem.com/product/b3056322#improving-bioavailability-of-pedunculagin
https://www.benchchem.com/product/b3056322#improving-bioavailability-of-pedunculagin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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